Quercitol

Description

Quercitol has been reported in Cyclea tonkinensis, Viscum album, and other organisms with data available.

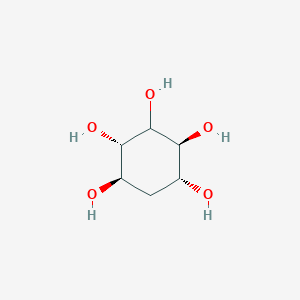

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197609 | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-73-3 | |

| Record name | (+)-Quercitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Quercitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Quercitol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitols, a group of naturally occurring cyclohexanepentols (5-deoxyinositols), represent a class of cyclitols with significant potential in pharmaceutical research and development. Their chiral nature makes them valuable as building blocks for the synthesis of diverse, biologically active compounds, including antidiabetic agents.[1][2][3][4] The stereochemistry of quercitols is critical to their function and synthetic utility, necessitating a thorough understanding of the natural distribution of their various stereoisomers. This technical guide provides a comprehensive overview of the known natural sources of key quercitol stereoisomers, details on their extraction and characterization, and quantitative data where available.

Natural Sources of this compound Stereoisomers

This compound stereoisomers are found across a range of biological systems, from higher plants to microorganisms. The genus Quercus (oak) is a particularly prominent source, so much so that this compound is considered a taxonomic marker for these species.[1][3][4]

vibo-Quercitol

(-)-vibo-Quercitol (1L-1,2,4/3,5-cyclohexanepentol) is one of the more frequently cited stereoisomers. While its natural abundance is often low, it has been identified in several well-documented sources.

-

Plant Sources: The primary plant sources include various oak species (Quercus sp.).[1][5][6] It is also found in the plant Gymnema sylvestre and can be present in products derived from oak, such as wines aged in oak barrels and honeydew honey.[1][5][6][7]

-

Microbial Sources: Several genera of bacteria are capable of producing (-)-vibo-quercitol. Research has shown its synthesis by Burkholderia terrae, which utilizes a novel (-)-vibo-quercitol 1-dehydrogenase.[5][6] Other microorganisms implicated in its biosynthesis include those from the genera Pseudomonas and Arthrobacter.[1][2][6]

scyllo-Quercitol

scyllo-Quercitol (2-deoxy-myo-inositol) is another key stereoisomer found in nature.

-

Plant Sources: Like vibo-quercitol, scyllo-quercitol has been identified in the wood of Quercus species.[8]

-

Microbial Sources: The bacterium Bacillus subtilis is known to stereoselectively synthesize scyllo-quercitol from 2-deoxy-scyllo-inosose using the enzyme scyllo-inositol dehydrogenase.[5][6]

proto-Quercitol

proto-Quercitol exists as two enantiomers, (+) and (-), both of which have been identified from natural sources.

-

Plant Sources: (+)-proto-Quercitol, also known as acorn sugar, is found in the acorns of oak trees (Quercus sp.).[9][10] It has also been reported more broadly in certain fruits and vegetables.[10]

-

Microbial and Marine Sources: The levorotatory enantiomer, (-)-proto-Quercitol, has been identified as a principal compatible solute in osmotolerant marine thraustochytrids, such as Schizochytrium sp.[11]

epi-Quercitol

(+)-epi-Quercitol is a rarer stereoisomer, with microbial synthesis being its most notable source.

-

Plant Sources: It has been identified as one of the cyclitols present in the carbohydrate profile of oak wood.[8]

-

Microbial Sources: Microorganisms belonging to the genera Agrobacterium and Salmonella have been shown to convert myo-inositol into (+)-epi-quercitol, alongside (+)-proto-quercitol and (-)-vibo-quercitol.[12]

Quantitative Data on this compound Stereoisomers

Quantitative analysis reveals that quercitols are generally present in low concentrations in their natural sources. The following table summarizes the available information.

| This compound Stereoisomer | Natural Source (Genus species) | Source Type | Part / Extract | Reported Concentration |

| (-)-vibo-Quercitol | Quercus sp. | Plant | Wood, Leaves | Low concentrations reported[1][5] |

| (-)-vibo-Quercitol | Gymnema sylvestre | Plant | Leaves | Low concentrations reported[1][5] |

| (-)-vibo-Quercitol | Honeydew Honey / Oak-aged Wine | Animal Product | - | Low concentrations reported[1][5] |

| scyllo-Quercitol | Quercus sp. | Plant | Wood | Not explicitly quantified in reviewed sources[8] |

| (+)-proto-Quercitol | Quercus sp. | Plant | Acorns ("Acorn Sugar")[9][10] | Not explicitly quantified in reviewed sources |

| (-)-proto-Quercitol | Schizochytrium sp. | Marine Microorganism | Whole cells | Principal compatible solute[11] |

| (+)-epi-Quercitol | Quercus sp. | Plant | Wood | Not explicitly quantified in reviewed sources[8] |

Experimental Protocols

The extraction, isolation, and structural elucidation of this compound stereoisomers require a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation from Plant Material

A generalized protocol for extracting cyclitols from plant sources like oak wood is as follows:

-

Sample Preparation: The plant material (e.g., wood, acorns) is first dried to a constant weight and then ground into a fine powder to maximize the surface area for extraction.

-

Extraction: Pressurized Liquid Extraction (PLE) is an effective method.[8]

-

Solvent: Water or a mixture of ethanol and water.

-

Procedure: The powdered sample is packed into an extraction cell. The solvent is pumped through the cell at elevated temperature and pressure. These conditions enhance extraction efficiency by increasing solvent penetration and analyte solubility.

-

-

Purification: The crude extract is often a complex mixture. Purification is typically achieved using column chromatography.

-

Stationary Phase: Silica gel or a reversed-phase material (e.g., C18).

-

Mobile Phase: A gradient of solvents (e.g., from non-polar to polar, such as hexane to ethyl acetate to methanol) is used to separate compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Analytical Characterization and Structural Elucidation

Positive identification and structural confirmation of the specific stereoisomer are critical.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: Used for the identification and quantification of cyclitols in a mixture.[8]

-

Derivatization: Quercitols are non-volatile polyols and must be derivatized before GC analysis. Silylation (e.g., using BSTFA) is a common method to convert the hydroxyl groups into volatile trimethylsilyl (TMS) ethers.

-

GC Conditions: A non-polar capillary column (e.g., DB-1) is typically used. The oven temperature is programmed to ramp up (e.g., from 120°C to 350°C) to separate the derivatized cyclitols.[13]

-

MS Detection: The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted compounds. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: NMR is the most powerful technique for the unambiguous structural elucidation of stereoisomers.[11][14][15]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constants (J-values) are particularly useful for determining the relative stereochemistry of protons on the cyclohexane ring.[11][16]

-

¹³C NMR: Shows the number of non-equivalent carbons in the molecule.[11]

-

2D NMR (COSY, HMBC, HSQC): These experiments are essential for assembling the complete molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall carbon skeleton and connectivity.

-

-

Visualizations

Caption: Natural sources of key this compound stereoisomers.

Caption: Workflow for this compound extraction and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: From a Taxonomic Marker of the Genus Quercus to a Versatile Chiral Building Block of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and production of quercitols and their application in the production of pharmaceuticals: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of cyclitols in different Quercus species by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]

- 10. CAS 488-73-3: (+)-Quercitol | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. JPH1112210A - Manufacturing method and use of this compound - Google Patents [patents.google.com]

- 13. vup.sk [vup.sk]

- 14. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. use of nmr in structure ellucidation | PDF [slideshare.net]

The Quercitol Biosynthesis Pathway in Quercus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercitol, a group of cyclohexanepentols, are characteristic secondary metabolites found in species of the Quercus genus (oaks). These compounds and their derivatives are of significant interest to the pharmaceutical industry due to their potential as chiral building blocks for the synthesis of bioactive molecules, including antidiabetic agents. While the complete biosynthetic pathway of this compound in Quercus species has not been fully elucidated, it is hypothesized to originate from the central carbohydrate metabolism, branching from the well-established myo-inositol biosynthesis pathway. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Quercus, detailing the likely enzymatic steps and intermediates. Furthermore, this document offers detailed experimental protocols for the characterization of key enzymes potentially involved in this pathway and presents representative quantitative data from related plant species to serve as a benchmark for future research. The included visualizations of the metabolic pathway and experimental workflows are intended to facilitate a deeper understanding and guide further investigation into this promising area of natural product biosynthesis.

Introduction

The genus Quercus, comprising hundreds of species of oak trees, is a rich source of diverse secondary metabolites, including tannins, flavonoids, and cyclitols. Among the cyclitols, quercitols (deoxy-inositols) are considered taxonomic markers for this genus. The unique stereochemistry of different this compound isomers makes them attractive chiral synthons for the development of novel therapeutics. Despite their potential, the enzymatic machinery responsible for their synthesis in oaks remains largely uncharacterized.

This guide synthesizes the current understanding of a putative this compound biosynthesis pathway, drawing parallels from the known myo-inositol pathway in plants and related cyclitol synthesis pathways in other organisms. It is designed to be a foundational resource for researchers aiming to elucidate this pathway, characterize its enzymes, and potentially engineer it for targeted production of high-value compounds.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in Quercus species is proposed to be a multi-step enzymatic process commencing with D-glucose-6-phosphate, a key intermediate in glycolysis. The pathway can be conceptually divided into two major stages: the synthesis of the precursor myo-inositol and its subsequent modification to form various this compound isomers.

Stage 1: Biosynthesis of myo-Inositol

This stage is well-characterized in a wide range of plants and is considered the universal pathway for myo-inositol formation.

-

Cyclization of D-Glucose-6-Phosphate: The first committed step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is catalyzed by 1L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4), a NAD+-dependent isomerase.[1][2] The reaction involves an internal oxidation-reduction and an aldol condensation.[3]

-

Dephosphorylation: The resulting 1L-myo-inositol-1-phosphate is then dephosphorylated by inositol monophosphatase (IMP) (EC 3.1.3.25) to yield free myo-inositol.[4]

Stage 2: Putative Conversion of myo-Inositol to this compound

The conversion of myo-inositol to this compound involves a series of reduction and potential methylation steps. The precise enzymes in Quercus are unknown, but homologues from other organisms provide a hypothetical framework.

-

Oxidation of myo-Inositol: It is hypothesized that myo-inositol undergoes an oxidation reaction to form an inosose intermediate. This step would be catalyzed by a dehydrogenase , potentially a myo-inositol dehydrogenase (EC 1.1.1.18).

-

Deoxygenation/Reduction: A subsequent reduction and deoxygenation step would convert the inosose intermediate into a deoxy-inosose. This critical step is likely catalyzed by a specific reductase or dehydrogenase .

-

Final Reduction to this compound: The deoxy-inosose is then reduced to the final this compound product. In bacteria, for example, (-)-vibo-quercitol is synthesized from 2-deoxy-scyllo-inosose by the action of (-)-vibo-quercitol 1-dehydrogenase.[5] It is plausible that Quercus species employ analogous enzymes.

-

Methylation (for methylated quercitols): Some quercitols found in nature are methylated. This modification is likely catalyzed by an O-methyltransferase (OMT) (EC 2.1.1.-), which would transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the this compound ring. Plant OMTs are a large and diverse family of enzymes involved in the biosynthesis of many secondary metabolites.[6]

The following diagram illustrates the putative pathway from D-glucose to a generic this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1L-myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure and mechanism of myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of Quercitol in Plant Stress Response

Executive Summary

Quercitols are polyhydroxylated cycloalkanes, commonly known as cyclitols, that play a significant role in the adaptation of plants to environmental stress. As compatible solutes, they are integral to osmotic adjustment, particularly in response to drought and salinity. Found in high concentrations in certain plant genera, notably Quercus (oak), quercitols contribute to maintaining cell turgor and protecting cellular structures under conditions of low water potential. Furthermore, evidence suggests that cyclitols, including quercitol, participate in the antioxidant defense system by scavenging reactive oxygen species (ROS). This technical guide provides an in-depth review of the biosynthesis of this compound, its mechanisms of action in stress mitigation, quantitative data on its accumulation, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound (1,2,3,4,5-cyclohexanepentol) is a sugar alcohol that exists in several stereoisomeric forms, such as vibo-quercitol, scyllo-quercitol, and proto-quercitol. Unlike flavonoids such as quercetin, with which it is often confused, this compound is not a phenolic compound. It is a stable, highly soluble molecule, making it an ideal osmoprotectant. Its presence is well-documented as a taxonomic marker in the genus Quercus.[1][2][3] The accumulation of this compound and other cyclitols is a key adaptive strategy employed by plants to tolerate a range of abiotic stresses, including drought, salinity, and extreme temperatures.[4][5][6]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the myo-inositol pathway, a central metabolic hub in plants. The process begins with glucose-6-phosphate, a product of photosynthesis. While the complete pathway for all this compound isomers in plants is not fully elucidated, the foundational steps involving myo-inositol are well-established.[7][8][9]

-

Myo-inositol Synthesis: The rate-limiting step is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) . The activity of MIPS is known to be upregulated under various stress conditions.[7]

-

Dephosphorylation: The resulting 1L-myo-inositol-1-phosphate is then dephosphorylated to form myo-inositol.

-

Conversion to this compound: Myo-inositol serves as a precursor for various cyclitols. Through a series of subsequent enzymatic reactions, including epimerization, methylation, and deoxygenation, myo-inositol is converted into different isomers of this compound. For instance, (-)-vibo-quercitol can be synthesized from 2-deoxy-scyllo-inosose, a derivative of myo-inositol.[3]

Biological Roles in Plant Stress Response

This compound's primary roles in the plant stress response are centered on osmotic adjustment and antioxidant defense.

Osmotic Adjustment

Under drought or salinity stress, plants accumulate compatible solutes in the cytoplasm to lower the cellular osmotic potential.[10][11] This process, known as osmotic adjustment, helps maintain a water potential gradient that favors water uptake from the soil and prevents cellular dehydration, thereby maintaining cell turgor. This compound is a highly effective compatible solute due to its high solubility and non-toxic nature at high concentrations.

A study on four Quercus species demonstrated that proto-quercitol is a major contributor to leaf osmotic potential, highlighting its crucial role in the constitutive drought tolerance mechanisms of these species.[4][5] Unlike some stress-induced metabolites, proto-quercitol is present at high basal levels, providing an inherent level of osmotic protection.

Data Presentation

The following tables summarize quantitative data on the role of this compound and related cyclitols in osmotic adjustment.

Table 1: Contribution of Proto-Quercitol to Osmotic Potential in Quercus Species Under Water Stress

| Species | Treatment | Leaf Osmotic Potential at Full Turgor (Ψπ100, MPa) | Proto-Quercitol Contribution to Osmotic Potential (%) | Reference |

|---|---|---|---|---|

| Quercus ilex | Well-Watered (WW) | -1.75 | ~15% | [4][5] |

| Water-Stressed (WS) | -2.10 | ~14% | [4][5] | |

| Quercus faginea | Well-Watered (WW) | -1.50 | ~18% | [4][5] |

| Water-Stressed (WS) | -1.85 | ~16% | [4][5] | |

| Quercus pyrenaica | Well-Watered (WW) | -1.30 | ~20% | [4][5] |

| Water-Stressed (WS) | -1.65 | ~18% | [4][5] | |

| Quercus petraea | Well-Watered (WW) | -1.20 | ~22% | [4][5] |

| Water-Stressed (WS) | -1.50 | ~20% | [4][5] |

Data is estimated from figures presented in the cited literature and represents the prominent and stable contribution of proto-quercitol.

Table 2: Accumulation of Related Cyclitols in Legumes Under Drought Stress

| Species | Cyclitol | Treatment | Concentration (mg/g dry mass) | Fold Change | Reference |

|---|---|---|---|---|---|

| Lupinus luteus | D-pinitol | Control (30 DAF*) | ~25 | - | [12] |

| Drought (30 DAF*) | ~35 | ~1.4x | [12] | ||

| Lupinus luteus | myo-inositol | Control (30 DAF*) | ~10 | - | [12] |

| Drought (30 DAF*) | ~18 | ~1.8x | [12] | ||

| Glycine max (Soybean) | D-pinitol | Well-Watered | Varies by genotype | - | [13] |

| Drought-Stressed | >40% increase | >1.4x | [13] |

*DAF: Days After Flowering

Antioxidant Activity

Abiotic stress leads to the overproduction of reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), causing oxidative damage to lipids, proteins, and nucleic acids.[2][14] Plants possess a complex antioxidant defense system comprising both enzymatic and non-enzymatic components to scavenge these harmful molecules.[15]

Myo-inositol, the precursor to this compound, is recognized as an effective scavenger of H₂O₂.[7] While direct evidence for this compound is still emerging, its polyhydroxylated structure suggests it can act as a potent free radical scavenger by donating hydrogen atoms. This function would help to stabilize cellular membranes and protect critical macromolecules from oxidative damage, complementing its role as an osmoprotectant.

Role in Signaling

The myo-inositol biosynthesis pathway is a critical source of precursors for the inositol phosphate signaling cascade.[6][16] Phosphoinositides are key components of cell membranes and can be cleaved to produce second messengers like inositol (1,4,5) trisphosphate (InsP₃), which in turn mobilizes intracellular calcium (Ca²⁺) stores.[6] These Ca²⁺ signals are central to activating downstream stress responses, including crosstalk with the abscisic acid (ABA) signaling pathway.[8][9] While this compound itself has not been identified as a primary signaling molecule, its synthesis is directly tied to the myo-inositol pool, which is fundamental to these critical stress signaling networks.

Key Experimental Protocols

The quantification of this compound and other cyclitols in plant tissues is most reliably achieved using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, or High-Performance Liquid Chromatography (HPLC).

Protocol: Extraction and GC-MS Quantification of this compound

This protocol provides a generalized workflow for the analysis of quercitols from plant leaf tissue.

1. Sample Preparation:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine, homogenous powder using a mortar and pestle or a ball mill.

2. Extraction:

-

Weigh approximately 50-100 mg of dried powder into a microcentrifuge tube.

-

Add 1.5 mL of a solvent mixture, typically 80% (v/v) aqueous ethanol.

-

Add an internal standard (e.g., ribitol or phenyl β-D-glucopyranoside) at a known concentration to correct for variations in extraction and derivatization efficiency.

-

Vortex the mixture thoroughly and incubate at 60-70°C for 30-60 minutes in a shaking water bath.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.0 mL of the solvent mixture and combine the supernatants.

3. Purification (Optional but Recommended):

-

To remove interfering pigments and lipids, a solid-phase extraction (SPE) step can be employed using a C18 or similar cartridge.

-

Alternatively, a liquid-liquid extraction with chloroform can be performed to separate the polar (containing cyclitols) and non-polar phases.

4. Derivatization for GC-MS:

-

Evaporate the extracted solvent to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 30-45 minutes. This step replaces active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the cyclitols volatile for GC analysis.[3]

5. GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless or split mode.

-

Temperature Program: A typical oven program starts at 70°C, holds for 1-2 minutes, then ramps at 5-10°C/min to 300-320°C, followed by a final hold.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

-

Identification: Identify this compound-TMS peaks based on their retention time and comparison of their mass spectra with a known standard or a spectral library (e.g., NIST).

-

Quantification: Quantify the amount of this compound by integrating the peak area relative to the peak area of the internal standard. Create a calibration curve using pure this compound standards to determine absolute concentrations.

Conclusion and Future Perspectives

This compound stands out as a key metabolite in the plant's arsenal for combating abiotic stress, particularly in drought-adapted species like oaks. Its primary, well-documented role as a compatible solute makes it fundamental to the process of osmotic adjustment. Emerging evidence also points towards a secondary role in antioxidant defense through ROS scavenging. While its biosynthesis is tied to central stress signaling pathways via its precursor myo-inositol, a direct signaling function for this compound remains an area for future investigation. Further research, including the use of knockout mutants for key biosynthetic enzymes and detailed metabolomic profiling under a wider range of stresses, will be crucial to fully elucidate the multifaceted contributions of this important cyclitol to plant resilience.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of cyclitols in different Quercus species by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Specific leaf metabolic changes that underlie adjustment of osmotic potential in response to drought by four Quercus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. preprints.org [preprints.org]

- 9. oar.icrisat.org [oar.icrisat.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Leaf seasonal osmotic adjustment is not driven by temperature or water deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cropj.com [cropj.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

The Scarcity and Diversity of Quercitol Derivatives in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitols, a group of naturally occurring cyclohexanepentols, represent a fascinating yet underexplored class of cyclitols. Unlike the widely studied flavonoid quercetin, with which it is often confused, quercitol and its derivatives are far less common in the plant kingdom. This technical guide provides a comprehensive overview of the known diversity of this compound derivatives in nature, focusing primarily on the stereoisomeric forms of this compound itself, as naturally occurring glycosylated, methylated, or acylated derivatives are exceedingly rare based on current scientific literature.

This guide summarizes the quantitative distribution of this compound isomers in their most well-documented source, the Quercus (oak) genus, details the experimental protocols for their analysis, and explores their known biological significance. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Diversity and Natural Sources of this compound Isomers

The primary diversity of quercitols in nature lies in their stereoisomerism. Four main isomers have been identified in significant quantities in plant tissues: proto-quercitol, epi-quercitol, vibo-quercitol, and scyllo-quercitol. These compounds are particularly characteristic of the Quercus genus, making them valuable taxonomic markers.[1][2][3] Minor amounts of (-)-vibo-quercitol have also been reported in honeydew honey and the medicinal plant Gymnema sylvestre.[4]

The relative abundance of these isomers can vary between different Quercus species and between different parts of the plant, such as the wood and leaves.[1][3]

Data Presentation: Quantitative Analysis of this compound Isomers in Quercus Species

The following table summarizes the relative percentages of proto-, vibo-, and scyllo-quercitol in the total cyclitol content of wood and leaf samples from various Quercus species. Data is derived from the gas chromatography-mass spectrometry (GC-MS) analysis of pressurized liquid extracts.

| Quercus Species | Plant Part | proto-Quercitol (%) | vibo-Quercitol (%) | scyllo-Quercitol (%) | Other Cyclitols (%) |

| Q. robur | Wood | 93.8 | 1.8 | 0.5 | 3.9 |

| Leaves | 53.5 | 10.2 | 5.8 | 30.5 | |

| Q. petraea | Wood | 94.2 | 1.7 | 0.4 | 3.7 |

| Leaves | 68.7 | 8.5 | 4.1 | 18.7 | |

| Q. pyrenaica | Wood | 95.1 | 1.5 | 0.3 | 3.1 |

| Leaves | 75.4 | 6.9 | 3.2 | 14.5 | |

| Q. faginea | Wood | 96.2 | 1.1 | 0.2 | 2.5 |

| Leaves | 80.1 | 5.1 | 2.3 | 12.5 | |

| Q. ilex | Wood | 97.0 | 0.8 | 0.1 | 2.1 |

| Leaves | 85.3 | 3.9 | 1.8 | 9.0 | |

| Q. suber | Wood | 96.5 | 1.0 | 0.2 | 2.3 |

| Leaves | 82.7 | 4.5 | 2.1 | 10.7 | |

| Q. coccifera | Wood | 96.8 | 0.9 | 0.1 | 2.2 |

| Leaves | 84.1 | 4.2 | 1.9 | 9.8 | |

| Q. rubra | Wood | 92.5 | 2.5 | 0.8 | 4.2 |

| Leaves | 65.2 | 13.5 | 8.0 | 13.3 | |

| Q. palustris | Wood | 93.1 | 2.2 | 0.6 | 4.1 |

| Leaves | 70.3 | 9.8 | 4.9 | 15.0 | |

| Q. cerris | Wood | 94.8 | 1.6 | 0.4 | 3.2 |

| Leaves | 78.9 | 6.2 | 2.9 | 12.0 |

Note: Data adapted from Cantos et al., J Sci Food Agric, 2010. "Other Cyclitols" includes myo-inositol, scyllo-inositol, and muco-inositol. epi-Quercitol was detected but not quantified due to co-elution.

Biological Significance and Potential Applications

The biological role of this compound isomers in plants is not fully understood, though they are thought to be involved in osmotic regulation and stress response.[5] In the context of human health, quercitols are primarily of interest as chiral building blocks for the synthesis of pharmacologically active compounds, particularly α-glucosidase inhibitors for the management of diabetes.[6][7][8][9]

The different stereoisomers of this compound serve as valuable starting materials for the stereoselective synthesis of various carbasugars and aminocarbasugars. For example, (+)-proto-quercitol has been used to synthesize 5-amino-1,2,3,4-cyclohexanetetrols, which have demonstrated α-glucosidase inhibitory activity.[7] The bacterial enzymes (-)-vibo-quercitol 1-dehydrogenase and scyllo-inositol dehydrogenase can be used for the enzymatic production of (-)-vibo-quercitol and scyllo-quercitol, respectively, which are potential pharmaceutical intermediates.[4]

At present, there is a lack of substantial research on the direct biological activities and signaling pathways modulated by the individual, naturally occurring this compound isomers or their derivatives in human cells.

Experimental Protocols

The following section details a representative protocol for the extraction and analysis of this compound isomers from plant material, based on the methodology described by Cantos et al. (2010).

Protocol 1: Extraction and Derivatization of Quercitols from Quercus Samples

1. Sample Preparation:

-

Air-dry the plant material (wood or leaves).

-

Grind the dried material to a fine powder using a knife mill.

-

Sieve the powder to obtain a particle size of less than 0.5 mm.

2. Pressurized Liquid Extraction (PLE):

-

Apparatus: Accelerated Solvent Extractor (ASE).

-

Extraction Cell: Place 1 g of the powdered sample into a 22 mL stainless steel extraction cell.

-

Solvent: Methanol/water (80:20, v/v).

-

Extraction Parameters:

-

Temperature: 100 °C

-

Pressure: 10.3 MPa

-

Static time: 10 min

-

Number of cycles: 2

-

-

Post-extraction: Evaporate the collected extract to dryness under vacuum at 40 °C.

3. Derivatization for GC-MS Analysis:

-

Re-dissolution: Re-dissolve the dried extract in 1 mL of pyridine.

-

Oximation: Add 100 µL of hydroxylamine hydrochloride in pyridine (25 g/L) to an aliquot of the extract. Heat at 70 °C for 30 min.

-

Silylation: Add 500 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70 °C for 60 min.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. GC-MS System:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Chromatographic Conditions:

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp 1: Increase to 180 °C at 5 °C/min.

-

Ramp 2: Increase to 290 °C at 10 °C/min, hold for 10 min.

-

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40–600.

4. Compound Identification and Quantification:

-

Identification: Identify the trimethylsilyl (TMS) derivatives of this compound isomers by comparing their mass spectra and retention indices with those of authentic standards and literature data.

-

Quantification: Perform semi-quantitative analysis using an internal standard (e.g., phenyl-β-D-glucopyranoside) and by calculating the relative peak areas.

Visualizations

Experimental Workflow

References

- 1. Analysis of cyclitols in different Quercus species by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-epi-Quercitol | C6H12O5 | CID 10931772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjb.csic.es [rjb.csic.es]

- 4. Biosynthesis and production of quercitols and their application in the production of pharmaceuticals: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: From a Taxonomic Marker of the Genus Quercus to a Versatile Chiral Building Block of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Quercitol vs. Quercetin: key structural and functional differences

An In-depth Technical Guide to the Core Differences Between Quercitol and Quercetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast landscape of natural products, subtle variations in chemical structure can lead to profound differences in biological function. This guide provides a detailed technical comparison of two such compounds: this compound and quercetin. Although their names are similar, they belong to distinct chemical classes, resulting in disparate physicochemical properties and pharmacological activities. This document serves as a comprehensive resource, elucidating their core structural and functional distinctions, providing quantitative data, outlining relevant experimental protocols, and visualizing key concepts for clarity.

Core Structural and Functional Differences

The fundamental distinction between this compound and quercetin lies in their basic chemical skeletons.

This compound is a cyclitol, a saturated carbocyclic polyol.[1][2] Specifically, it is a 5-deoxyinositol, meaning it is a cyclohexane ring with five hydroxyl (-OH) groups.[1] Its structure is non-aromatic and lacks the chromophore system seen in flavonoids. This simpler, saturated ring structure makes it a relatively small and polar molecule.

Quercetin , in contrast, is a prominent member of the flavonol class of flavonoids.[3][4][5] Its core structure is the C6-C3-C6 diphenylpropane skeleton, consisting of two benzene rings (A and B) linked by a three-carbon pyranone ring (C).[3][6][7] This backbone is extensively conjugated and features five hydroxyl groups, which are crucial to its biological activity.[8][9] This complex, aromatic structure is responsible for its yellow color and its potent antioxidant and signaling activities.[10][11][12]

Functionally, these structural differences are paramount. This compound's biological roles are less extensively documented but include potential antioxidant properties.[13] Quercetin, however, is one of the most studied flavonoids, renowned for a wide array of pharmacological effects, including potent antioxidant, anti-inflammatory, anticancer, and antiviral activities.[12][14][15][16] It exerts these effects by modulating numerous intracellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, a capability not prominently associated with this compound.[17][18][19]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative differences between this compound and quercetin for easy comparison.

Table 1: General and Physical Properties

| Property | This compound | Quercetin |

| IUPAC Name | (1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentol[1][2] | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one[4][6][9][11] |

| Synonyms | d-Quercitol, Viburnitol, Acorn sugar[1][20] | Sophoretin, Meletin, 3,3',4',5,7-Pentahydroxyflavone[11] |

| Chemical Class | Cyclitol[1][2] | Flavonol (Flavonoid)[3][4][5] |

| Appearance | White crystalline solid[1][13][20] | Yellow crystalline powder[10][11] |

| Melting Point | 234-235 °C[1][20] | 316 °C[9][10] |

Table 2: Molecular and Solubility Data

| Property | This compound | Quercetin |

| Molecular Formula | C₆H₁₂O₅[1][2][21] | C₁₅H₁₀O₇[9][11] |

| Molar Mass | 164.16 g/mol [1][2][20][21][22] | 302.24 g/mol [9] |

| Solubility in Water | Soluble[1][13][20] | Practically insoluble[4][9][10] |

| Solubility in Alcohol | Slightly soluble in hot alcohol[20] | Soluble[9] |

| Bioavailability | Data not widely available | Low (3-17% in humans)[23] |

Experimental Protocols

Extraction and Isolation of Quercetin from Plant Material

Quercetin typically exists in plants as glycosides (e.g., rutin).[24] The following protocol outlines a general method for its extraction and conversion to the aglycone form.

Protocol 3.1.1: Soxhlet Extraction This method is a conventional approach for the exhaustive extraction of compounds from solid material.[24]

-

Preparation: Air-dry and grind the plant material (e.g., onion skins, capers) to a fine powder to increase the surface area for extraction.

-

Loading: Place the powdered plant material into a thimble made from a porous material like cellulose.

-

Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then placed onto a distillation flask containing the extraction solvent (e.g., 80% ethanol). An attached condenser is placed on top.

-

Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

-

Cycle: The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, the entire contents of the thimble chamber are siphoned back into the distillation flask.

-

Duration: Allow this process to repeat for several hours (e.g., 6-8 hours) to ensure complete extraction.

-

Collection: After extraction, cool the apparatus and collect the ethanolic extract from the distillation flask.[24]

Protocol 3.1.2: Acid Hydrolysis of Quercetin Glycosides This step is necessary to cleave the sugar moieties and yield the quercetin aglycone.[24]

-

Concentration: Concentrate the ethanolic extract from Protocol 3.1.1 using a rotary evaporator to remove the bulk of the ethanol.

-

Hydrolysis: Add 2M hydrochloric acid (HCl) to the concentrated extract.

-

Heating: Heat the mixture under reflux (e.g., at 90°C) for approximately 2 hours. This facilitates the cleavage of the glycosidic bonds.

-

Precipitation: Upon cooling, the quercetin aglycone, being poorly soluble in the acidic aqueous medium, will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration and wash with distilled water to remove residual acid and sugars.

Protocol 3.1.3: Column Chromatography for Purification For higher purity, the crude quercetin precipitate can be further purified.[24]

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

-

Sample Loading: Dissolve the dried precipitate in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient (e.g., a mixture of chloroform and methanol, gradually increasing the polarity by increasing the methanol percentage).

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure quercetin.

-

Final Step: Combine the pure fractions and evaporate the solvent to yield purified quercetin.

Quantification of Quercetin and its Metabolites in Biological Samples

High-Performance Liquid Chromatography (HPLC) is the standard for analyzing quercetin in plasma or tissue.[25][26]

Protocol 3.2.1: Sample Preparation (Rat Plasma)

-

Collection: Collect blood samples at predetermined time points after administration of quercetin.

-

Separation: Centrifuge the blood to separate the plasma.

-

Enzymatic Hydrolysis: To measure total quercetin (aglycone + conjugates), treat an aliquot of plasma with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.[27]

-

Protein Precipitation: Precipitate plasma proteins by adding a solvent like methanol or acetonitrile, followed by centrifugation.

-

Extraction: Extract the quercetin from the supernatant using a solvent like ethyl acetate.

-

Final Step: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC injection.

Protocol 3.2.2: HPLC Analysis

-

System: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution using a mixture of two solvents, for example, Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Detection: Use a UV-Vis detector set at a wavelength where quercetin shows maximum absorbance (approx. 370 nm) or a mass spectrometry (MS) detector for higher sensitivity and specificity.[25]

-

Quantification: Create a standard curve using known concentrations of a quercetin standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Chemical Structures

Caption: Core chemical structures of this compound and Quercetin.

Signaling Pathway

Caption: Quercetin activates the Nrf2 antioxidant response pathway.

Experimental Workflow

Caption: General workflow for an in-vitro comparative study.

References

- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12O5 | CID 441437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound Quercetin (FDB011904) - FooDB [foodb.ca]

- 5. Exposome-Explorer - Quercetin (Compound) [exposome-explorer.iarc.fr]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. mdpi.com [mdpi.com]

- 10. Quercetin - Wikipedia [en.wikipedia.org]

- 11. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. phcogrev.com [phcogrev.com]

- 13. CAS 488-73-3: (+)-Quercitol | CymitQuimica [cymitquimica.com]

- 14. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 17. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. d-Quercitol [drugfuture.com]

- 21. This compound [webbook.nist.gov]

- 22. GSRS [precision.fda.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 26. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jfda-online.com [jfda-online.com]

An In-Depth Technical Guide to the Physicochemical Properties of Quercitol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitols, also known as 5-deoxyinositols, are a group of naturally occurring cyclohexanepentols (cyclitols). They are stereoisomers of each other, differing in the spatial arrangement of their five hydroxyl groups on a cyclohexane ring. Found in various plants, such as oak species (Quercus sp.) and Gymnema sylvestre, these compounds are gaining interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Their structural similarity to inositols suggests potential roles in biological pathways, and their chiral nature makes them attractive as building blocks for the synthesis of novel bioactive molecules.[3]

This technical guide provides a comprehensive overview of the physicochemical properties of various Quercitol isomers. It is designed to be a valuable resource for researchers and professionals involved in the study and application of these compounds. The guide details available quantitative data, outlines experimental protocols for property determination, and visualizes key structures and pathways.

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound isomers, such as melting point, solubility, and optical rotation, are crucial for their identification, purification, and application in various experimental and developmental settings. While data for all isomers is not exhaustively available in the literature, this section compiles the known quantitative information.

| Isomer Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Solubility | pKa |

| (+)-proto-Quercitol | (1R,2S,4S,5R)-Cyclohexane-1,2,3,4,5-pentol | C₆H₁₂O₅ | 164.16 | 234 - 235[2] | Data not available | Soluble in water.[2] | Data not available |

| (-)-vibo-Quercitol | 1L-1,2,4/3,5-Cyclohexanepentol | C₆H₁₂O₅ | 164.16 | 181 - 185 | -53° to -56° (c=1 in H₂O at 20°C)[4] | Data not available | Data not available |

| scyllo-Quercitol | 1,3,5/2,4-Cyclohexanepentol | C₆H₁₂O₅ | 164.16 | Data not available | Optically inactive (meso compound) | Data not available | Data not available |

| (+)-epi-Quercitol | (1R,2S,4S,5S)-Cyclohexane-1,2,3,4,5-pentol | C₆H₁₂O₅ | 164.16 | 192 - 197 | +6.0° to +7.0° (c=1 in Water at 20°C)[5] | Soluble in water and DMSO; slightly soluble in lower alcohols; insoluble in acetone.[3] | Data not available |

| (+)-talo-Quercitol | (1S,2S,4S,5S)-Cyclohexane-1,2,3,4,5-pentol | C₆H₁₂O₅ | 164.16 | Data not available | Data not available | Data not available | Data not available |

| gala-Quercitol | Data not available | C₆H₁₂O₅ | 164.16 | Data not available | Data not available | Data not available | Data not available |

| muco-Quercitol | Data not available | C₆H₁₂O₅ | 164.16 | Data not available | Data not available | Data not available | Data not available |

| neo-Quercitol | Data not available | C₆H₁₂O₅ | 164.16 | Data not available | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. Boiling points for these compounds are generally not reported as they tend to decompose at high temperatures.

Experimental Protocols

The accurate determination of the physicochemical properties of this compound isomers is fundamental for their characterization. This section details the methodologies for key experiments.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the this compound isomer is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

Determination of Specific Optical Rotation

Optical rotation is a key property for chiral molecules like most this compound isomers and is measured using a polarimeter.

-

Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (typically 1 dm), analytical balance, volumetric flasks.

-

Procedure:

-

A solution of the this compound isomer is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., water) at a constant temperature (usually 20°C or 25°C).

-

The polarimeter is calibrated using a blank solution (the pure solvent).

-

The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.

-

The observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[6]

-

-

Determination of Solubility

Solubility can be determined qualitatively and quantitatively.

-

Qualitative Determination:

-

A small amount of the this compound isomer is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone).

-

The mixture is agitated and observed for dissolution. Observations are recorded as soluble, slightly soluble, or insoluble.

-

-

Quantitative Determination (e.g., Shake-Flask Method):

-

An excess amount of the solid this compound isomer is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove the undissolved solid.

-

The concentration of the this compound isomer in the filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

-

Determination of pKa

The acid dissociation constant (pKa) of the hydroxyl groups can be determined by potentiometric titration.

-

Apparatus: pH meter with a suitable electrode, burette, magnetic stirrer, titration vessel.

-

Procedure:

-

A known amount of the this compound isomer is dissolved in deionized water or a suitable solvent mixture.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. Due to the presence of multiple hydroxyl groups, the titration curve may show multiple inflection points, corresponding to the pKa values of the different hydroxyls.

-

Visualization of Structures and Pathways

Chemical Structures of this compound Isomers

The following diagrams illustrate the chair conformations of several this compound isomers, highlighting the axial (a) and equatorial (e) positions of the hydroxyl groups.

Caption: 2D structures of representative this compound isomers.

Biosynthesis of this compound Isomers

The biosynthesis of (-)-vibo-Quercitol and scyllo-Quercitol has been proposed to occur from D-glucose via myo-inositol and 2-deoxy-scyllo-inosose intermediates.[3][7] This pathway involves several enzymatic steps.

Caption: Proposed biosynthetic pathway of (-)-vibo-Quercitol and scyllo-Quercitol.

Experimental Workflow: Enzymatic Synthesis of this compound Isomers

The enzymatic synthesis of this compound isomers offers a stereoselective alternative to chemical synthesis. A general workflow for this process is outlined below.

Caption: General experimental workflow for the enzymatic synthesis of this compound isomers.

Signaling Pathways and Biological Activity

A comprehensive search of the current scientific literature reveals a significant lack of information regarding the specific signaling pathways modulated by this compound isomers. Much of the research on the biological activities of related cyclic polyols has focused on inositols and their phosphates, which are key components of cellular signaling cascades.

It is important to distinguish Quercitols from Quercetin, a flavonoid that is well-known to modulate numerous signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[8][9][10] The biological effects of this compound isomers remain a largely unexplored area of research. Their potential as intermediates for pharmaceuticals suggests that future studies may uncover their interactions with specific cellular targets and signaling pathways.[3] Given their structural similarity to glucose and inositols, it is plausible that they may interact with proteins involved in carbohydrate metabolism and signaling, but this remains to be experimentally validated.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of various this compound isomers. While some quantitative data for properties like melting point and specific rotation are available for certain isomers, there are significant gaps in the literature, particularly concerning solubility, boiling points, and pKa values for many of the isomers.

The experimental protocols provided offer a standardized approach for the determination of these key properties. The visualized structures and biosynthetic pathway provide a clear representation of these molecules and their origins.

The lack of information on the interaction of this compound isomers with cellular signaling pathways highlights a promising area for future research. As interest in these natural compounds grows, further investigation into their biological activities will be crucial for unlocking their full potential in drug development and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis and production of quercitols and their application in the production of pharmaceuticals: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin abrogates taxol-mediated signaling by inhibiting multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercitol as a Taxonomic Marker in the Quercus Genus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Quercus, commonly known as oak, is a dominant and ecologically significant group of trees and shrubs in the Northern Hemisphere, belonging to the Fagaceae family.[1][2] With over 500 species, the classification and identification of Quercus taxa can be challenging due to high morphological variability and frequent hybridization.[3] In recent years, chemotaxonomy, the use of chemical constituents for classification, has emerged as a valuable tool to complement traditional morphological and molecular methods. Among the various secondary metabolites, the cyclitol quercitol has been recognized as a promising taxonomic marker for the Quercus genus.[4]

This technical guide provides a comprehensive overview of the application of this compound as a taxonomic marker in Quercus. It summarizes the distribution of this compound and other cyclitols across the genus, details experimental protocols for their analysis, and explores the biosynthetic pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with the Quercus genus.

Data Presentation: Cyclitol Profiles in Quercus Species

The presence and relative abundance of this compound and other cyclitols can serve as a characteristic profile for the Quercus genus. A study by Rodríguez-Sánchez et al. (2010) analyzed the cyclitol composition in the wood of 21 Quercus species, revealing a common profile of four inositols and four deoxy-inositols (quercitols).[4][5] While absolute quantitative data across a wide range of species is limited in the literature, the relative percentages of these compounds provide valuable taxonomic insights.

Table 1: Cyclitol Profile in the Wood of Various Quercus Species (Relative Percentage of Total Cyclitols)

| Species | proto-Quercitol (%) | vibo-Quercitol (%) | scyllo-Quercitol (%) | myo-Inositol (%) | scyllo-Inositol (%) | muco-Inositol (%) |

| Q. alba | 88.3 | 2.5 | 1.1 | 1.8 | 5.5 | 0.8 |

| Q. canariensis | 92.1 | 1.5 | 0.5 | 1.2 | 4.0 | 0.7 |

| Q. castaneifolia | 90.5 | 1.8 | 0.7 | 1.5 | 4.8 | 0.7 |

| Q. cerris | 91.3 | 1.7 | 0.6 | 1.3 | 4.3 | 0.8 |

| Q. coccifera | 93.2 | 1.3 | 0.4 | 1.0 | 3.5 | 0.6 |

| Q. faginea | 92.5 | 1.4 | 0.5 | 1.1 | 3.8 | 0.7 |

| Q. frainetto | 90.8 | 1.9 | 0.8 | 1.6 | 4.1 | 0.8 |

| Q. gambelii | 89.1 | 2.2 | 0.9 | 1.7 | 5.2 | 0.9 |

| Q. garryana | 88.7 | 2.4 | 1.0 | 1.8 | 5.3 | 0.8 |

| Q. ilex | 97.0 | 0.5 | 0.2 | 0.5 | 1.5 | 0.3 |

| Q. ithaburensis | 91.8 | 1.6 | 0.6 | 1.2 | 4.0 | 0.8 |

| Q. libani | 91.1 | 1.8 | 0.7 | 1.4 | 4.2 | 0.8 |

| Q. lusitanica | 92.8 | 1.3 | 0.4 | 1.0 | 3.7 | 0.8 |

| Q. macranthera | 90.2 | 2.0 | 0.8 | 1.5 | 4.6 | 0.9 |

| Q. petraea | 89.5 | 2.1 | 0.9 | 1.6 | 5.0 | 0.9 |

| Q. pyrenaica | 91.5 | 1.7 | 0.6 | 1.3 | 4.1 | 0.8 |

| Q. robur | 89.8 | 2.0 | 0.8 | 1.6 | 4.9 | 0.9 |

| Q. rubra | 85.2 | 3.5 | 1.5 | 2.1 | 6.5 | 1.2 |

| Q. suber | 93.5 | 1.2 | 0.4 | 0.9 | 3.4 | 0.6 |

| Q. trojana | 91.2 | 1.7 | 0.7 | 1.4 | 4.2 | 0.8 |

| Q. virgiliana | 91.6 | 1.6 | 0.6 | 1.3 | 4.1 | 0.8 |

Data adapted from Rodríguez-Sánchez et al. (2010).[5] Note: chiro-inositol and epi-quercitol were also identified but not quantified due to co-elution.

The data indicates that proto-quercitol is the most abundant cyclitol in all analyzed Quercus species, often comprising over 85% of the total cyclitol content in wood.[5] This high concentration and consistent presence across the genus make it a strong candidate as a primary taxonomic marker. Variations in the relative percentages of other cyclitols, such as vibo-quercitol and scyllo-inositol, may provide further resolution for distinguishing between species or sub-genera.[5]

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of this compound are essential for its use as a taxonomic marker. Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and a general protocol for high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Cyclitol Analysis

This protocol is adapted from Rodríguez-Sánchez et al. (2010) for the analysis of cyclitols in Quercus wood.[5]

1. Sample Preparation and Extraction:

-

Grind air-dried plant material (e.g., wood, leaves) to a fine powder.

-

Accurately weigh approximately 200 mg of the powdered sample into an extraction vessel.

-

Add an internal standard solution (e.g., phenyl-β-D-glucopyranoside in pyridine) to the sample.

-

Extract the sample using a suitable solvent system. A mixture of ethanol and water (1:1, v/v) is effective.

-

Perform pressurized liquid extraction (PLE) for efficient extraction. Alternatively, sonication or maceration can be used.

-

Evaporate the extract to dryness under a stream of nitrogen.

2. Derivatization:

-

To the dried extract, add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the cyclitols. This step is crucial to increase the volatility of the compounds for GC analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 220°C.

-

Ramp 3: 15°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Ionization: Electron impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-600.

4. Data Analysis:

-

Identify cyclitols by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis

While GC-MS is a powerful tool for cyclitol analysis, HPLC offers an alternative, particularly for laboratories without access to GC-MS. As this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, derivatization or the use of a refractive index (RI) or evaporative light scattering detector (ELSD) is necessary. The following is a general protocol that can be adapted.

1. Sample Preparation and Extraction:

-

Follow the same extraction procedure as described for the GC-MS protocol.

2. HPLC Analysis:

-

HPLC System: Agilent 1200 series or equivalent with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is recommended. A C18 column can also be used with an appropriate mobile phase.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 N H₂SO₄) for an Aminex column, or an acetonitrile/water gradient for a C18 column.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 60°C.

-

Injection Volume: 10 - 20 µL.

3. Data Analysis:

-

Identify this compound by comparing the retention time with that of a pure standard.

-

Quantify using a calibration curve prepared from a series of standard solutions of known concentrations.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is proposed to start from D-glucose and proceeds through the formation of myo-inositol.[6] myo-Inositol is a key intermediate in the synthesis of various cyclitols. The pathway involves several enzymatic steps, including phosphorylation, cyclization, and dephosphorylation to form myo-inositol, followed by a series of oxidation, dehydration, and reduction steps to yield this compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Fagaceae - Wikipedia [en.wikipedia.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Analysis of cyclitols in different Quercus species by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjb.csic.es [rjb.csic.es]

- 6. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Quercitol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercitol, a naturally occurring cyclic polyol (cyclitol), is a cyclohexanepentol found in various plants, including oak species. Its structural similarity to glucose has garnered interest in its potential as a chiral building block for the synthesis of bioactive compounds. Despite this interest, a comprehensive understanding of its metabolic fate in vivo remains largely uncharted territory in scientific literature. This technical guide aims to provide a detailed overview of the predicted metabolic journey of this compound within a mammalian system. Drawing upon the established metabolic pathways of structurally related cyclitols and polyols, this document will delineate the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound. Furthermore, it will explore potential interactions with cellular signaling pathways and provide detailed experimental protocols for researchers seeking to investigate its metabolic profile.

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

Absorption

The oral bioavailability of polyols is generally low and variable. Following oral ingestion, this compound is expected to be slowly and incompletely absorbed from the small intestine. The absorption of polyols is primarily a passive process, driven by concentration gradients. Factors such as the molecular size and stereochemistry of the cyclitol can influence its absorption rate.

Distribution

Once absorbed into the systemic circulation, this compound is likely to be distributed to various tissues. Studies on other polyols have shown distribution to the kidney, liver, and brain. The extent of tissue distribution is influenced by factors such as plasma protein binding and the ability of the molecule to cross cell membranes. For instance, studies on the flavanol metabolites have shown that the majority of metabolites are located in the kidney, followed by the liver, with lower concentrations in adipose tissue and the brain[1]. While structurally different, this highlights the importance of the kidney and liver in the processing of xenobiotics.

Metabolism

The metabolism of this compound is anticipated to occur through two primary routes: metabolism by host enzymes, primarily via the polyol pathway, and degradation by the gut microbiota.

The polyol pathway is a two-step metabolic process that converts aldoses to their corresponding polyols and then to ketoses. It is likely that this compound, being a cyclitol, would be a substrate for the enzymes of this pathway.

-

Oxidation by Dehydrogenases: In a reaction analogous to the conversion of sorbitol to fructose, this compound may be oxidized by a dehydrogenase, such as sorbitol dehydrogenase, to a corresponding inosose (a ketocyclitol). This reaction would involve the reduction of NAD+ to NADH.

-

Reduction by Reductases: Conversely, an inosose could be reduced to this compound by an aldose reductase, consuming NADPH in the process.

The balance of these reactions would depend on the specific tissue, the availability of cofactors (NAD+ and NADPH), and the substrate specificity of the enzymes for this compound and its oxidized form. The biosynthesis of this compound stereoisomers, such as (-)-vibo-quercitol and scyllo-quercitol, in microorganisms involves enzymes like (-)-vibo-quercitol 1-dehydrogenase and scyllo-inositol dehydrogenase, which catalyze the reduction of 2-deoxy-scyllo-inosose[2][3]. This provides a strong indication that similar enzymatic transformations are plausible in mammalian systems.

A significant portion of ingested this compound that is not absorbed in the small intestine will pass into the large intestine, where it will be subject to metabolism by the resident gut microbiota. Gut bacteria possess a wide array of enzymes capable of degrading complex carbohydrates and polyols that are indigestible by the host. The degradation of this compound by gut bacteria could involve various enzymatic reactions, including oxidation, dehydration, and ring cleavage, ultimately leading to the formation of smaller, absorbable molecules such as short-chain fatty acids (SCFAs). The fecal metabolome provides a functional readout of this microbial activity[4][5].

Excretion

Unabsorbed this compound will be excreted in the feces. Absorbed this compound and its metabolites are expected to be eliminated from the body primarily through urinary excretion. Studies on other polyols have demonstrated their presence in urine[6][7][8]. The rate of urinary excretion will depend on factors such as the glomerular filtration rate and the extent of tubular reabsorption.

Quantitative Data

As previously stated, specific quantitative data for the in vivo metabolic fate of this compound is not available in the current body of scientific literature. The following table provides a template for the types of quantitative data that would be essential to collect in future studies to fully characterize the ADME profile of this compound.

| Parameter | Value | Species/Model | Administration Route | Dose | Reference |

| Oral Bioavailability (%) | Data not available | ||||

| Time to Maximum Plasma Concentration (Tmax) | Data not available | ||||

| Maximum Plasma Concentration (Cmax) | Data not available | ||||

| Area Under the Curve (AUC) | Data not available | ||||

| Volume of Distribution (Vd) | Data not available | ||||

| Clearance (CL) | Data not available | ||||

| Urinary Excretion (% of dose) | Data not available | ||||

| Fecal Excretion (% of dose) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the metabolic fate of this compound in vivo. These protocols are based on established methods for the analysis of polyols and other small molecules in biological matrices.

Animal Study Protocol

-

Animal Model: Male Wistar rats (200-250 g) are a suitable model. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Administration: this compound can be administered orally via gavage at a range of doses (e.g., 50, 100, and 200 mg/kg body weight) dissolved in a suitable vehicle (e.g., water or saline). A control group should receive the vehicle alone. For bioavailability studies, an intravenous administration group is also required.

-

Sample Collection:

-